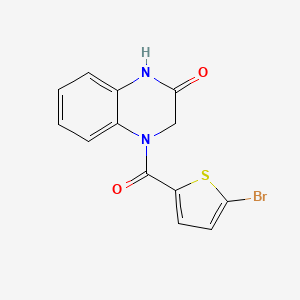

4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a bicyclic heterocycle known for its versatility in medicinal chemistry. This compound features a 5-bromothiophene-2-carbonyl moiety at the N4 position of the quinoxalinone core.

Properties

IUPAC Name |

4-(5-bromothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTPPGIHHCIUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate quinoxaline derivatives. The process may include steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include hydrazine, acid chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Research Findings and Limitations

sGC Activation: Dicarboxylic derivatives (e.g., C14) show superior binding due to dual interactions with hydrophilic and hydrophobic pockets .

Antitumor Potency : Substitution at C6/C7 with aromatic or heteroaromatic groups (e.g., quinazoline) enhances tubulin binding, but bromothiophene’s bulk may alter pharmacokinetics .

Selectivity in Kinase Inhibition: The 3,4-dihydroquinoxalin-2(1H)-one core permits selective JNK3 inhibition when paired with hydrophobic substituents, though bromothiophene’s electronegativity might reduce off-target effects .

Biological Activity

4-(5-Bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 952887-31-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is C13H9BrN2O2S, with a molecular weight of 337.19 g/mol. The compound features a bromothiophene moiety attached to a quinoxaline structure, which may contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For example, derivatives containing thiophene rings have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in cancer cell growth and survival .

In a study focusing on substituted thiophene derivatives, it was found that these compounds could effectively inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of angiogenesis .

Antimicrobial Activity

The antimicrobial potential of 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been evaluated through various assays. Similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiophene derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain pathogens .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.30 | Pseudomonas aeruginosa |

Enzyme Inhibition

Inhibitory activity against key enzymes has also been reported for compounds related to 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. For example, certain derivatives have shown potent inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and as low as 0.52 μM for DHFR . This suggests potential applications in treating bacterial infections and cancer.

Study on Antioxidant Activity

A study investigating the antioxidant properties of thiophene hybrids revealed that certain derivatives exhibited significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . The most potent derivative showed an IC50 value of 26.8 μM.

Clinical Implications

The pharmacological profile of compounds like 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one suggests their utility in drug development for multiple therapeutic areas including oncology and infectious diseases. The ability to inhibit critical pathways involved in cancer progression and microbial resistance underscores the importance of further research on this compound.

Q & A

Q. Q1. What are the most efficient synthetic routes for 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted Biginelli reactions or copper-catalyzed oxidative alkynylation. For example, microwave irradiation (120°C, i-PrOH) with KCO as a base achieves yields up to 88% in analogous dihydroquinoxaline derivatives . Copper catalysis under aerobic conditions with terminal alkynes provides moderate yields (33–65%) of functionalized derivatives, where solvent choice (e.g., DMF vs. toluene) and oxygen as an oxidant critically affect efficiency . Optimization of temperature, catalyst loading (e.g., 10 mol% CuI), and reaction time is essential to minimize side products like over-oxidized species .

Q. Q2. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm substitution patterns (e.g., bromothiophene carbonyl integration at δ ~7.5–8.5 ppm for aromatic protons) .

- HRMS : For exact mass verification (e.g., [M+H]+ calculated within 0.0004 Da error) .

- IR Spectroscopy : To identify carbonyl stretching frequencies (~1650–1750 cm) and bromine-related vibrations .

- X-ray Crystallography : For unambiguous confirmation of the dihydroquinoxaline scaffold and bromothiophene orientation .

Q. Q3. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Antiproliferative Screening : Use the NIH-NCI 60-cell line panel to assess GI values at sub-nanomolar concentrations, as done for structurally related tubulin-binding agents .

- Antioxidant Assays : Apply DPPH radical scavenging and Fe chelation tests, noting that electron-donating groups (e.g., -OH) enhance activity in dihydroquinoxaline analogs .

- Enzyme Inhibition : Test against BET proteins or kinases using fluorescence polarization assays, given the scaffold’s polypharmacological potential .

Advanced Research Questions

Q. Q4. How does the 5-bromothiophene substituent influence tubulin-binding affinity and vascular disruption in antitumor studies?

Methodological Answer: The bromothiophene moiety enhances electrophilicity and π-stacking with tubulin’s colchicine-binding site. Mechanistic studies in xenograft models show that such derivatives disrupt tumor vasculature by inducing endothelial cell apoptosis (confirmed via H&E staining and CD31 immunohistochemistry) . Substitution at the quinazoline 2-position (e.g., methyl groups) improves metabolic stability and potency, as seen in analogs with 62% tumor growth inhibition at 1.0 mg/kg . Compare binding kinetics using surface plasmon resonance (SPR) with purified tubulin .

Q. Q5. What strategies resolve contradictions in SAR data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsome clearance (e.g., rat/human CYP450 isoforms) to identify rapid degradation pathways that reduce in vivo efficacy despite high in vitro potency .

- Solubility-Lipophilicity Balance : Use shake-flask assays to measure logP and aqueous solubility. Poor solubility (>50 μM) may limit bioavailability, necessitating prodrug strategies (e.g., phosphate esters) .

- Pharmacokinetic Profiling : Conduct cassette dosing in rodents to evaluate AUC, C, and tissue distribution discrepancies .

Q. Q6. How can computational modeling guide the design of derivatives with improved BET/kinase dual inhibition?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with BET BRD domains (e.g., BRD4 BD1) and kinase ATP pockets (e.g., JAK2). Focus on hydrogen bonding with conserved residues (e.g., Asn140 in BRD4) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify substituents (e.g., pyrimidin-2-ylamino) that reduce conformational flexibility .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for bromine-to-iodine substitutions to optimize halogen bonding without increasing toxicity .

Methodological Challenges and Data Interpretation

Q. Q7. How to address low yields in alkynylation reactions during functionalization of the dihydroquinoxaline core?

Methodological Answer:

- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., CuI vs. CuOTf) with ligands like phenanthroline to stabilize reactive intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of alkynyl precursors, while toluene reduces side reactions in non-polar systems .

- Light/Oxygen Control : Use blue LED irradiation (450 nm) to enhance Cu catalyst turnover and O sparging to maintain aerobic conditions without over-oxidation .

Q. Q8. What analytical techniques differentiate regioisomers in dihydroquinoxaline derivatives?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between the bromothiophene and quinoxaline protons to confirm substitution regiochemistry .

- LC-MS/MS Fragmentation : Compare diagnostic fragment ions (e.g., m/z 181 for bromothiophene cleavage) across isomers .

- X-ray Diffraction : Resolve ambiguous NOE signals by crystallizing single regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.